2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . They are considered a potential source of biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrole-containing compounds are often synthesized using various tactical approaches .Scientific Research Applications
Novel Ligands for Translocator Protein 18 kDa (TSPO)
A series of novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to known compounds. Two derivatives were radiolabeled with fluorine-18, and their biodistribution was investigated through in vitro autoradiography and positron emission tomography (PET) imaging on a rodent model of neuroinflammation, confirming their potential as in vivo PET radiotracers (Damont et al., 2015).
Regioselective Synthesis and Theoretical Analysis
Another study focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole, pyrido[1,2-a]benzimidazole ring systems incorporating a phenylsulfonyl moiety. The cyclocondensation reactions' regioselectivity was confirmed both experimentally and theoretically using ab initio quantum chemical calculations, providing insight into the reaction mechanisms (Salem et al., 2015).
Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety
Research on 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate led to the synthesis of new heterocycles with significant antimicrobial properties. These compounds were characterized by various spectral studies and showed potential as antimicrobial agents, highlighting their relevance in developing new therapeutic agents (Bondock et al., 2008).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been found to have a high impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that the pyrazolo[1,5-a]pyrimidine core can interact with various targets, leading to changes in cellular processes . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been shown to have significant effects on various cellular processes, including cell growth and glucose uptake .
Pharmacokinetics
The presence of edgs at position 7 on the fused ring can potentially improve the compound’s bioavailability .
Result of Action
The compound has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects suggest that the compound may have potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of EDGs at position 7 on the fused ring can improve the compound’s photophysical properties, making it more effective in certain environments .
Properties
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4S/c1-14-3-4-15(2)26(14)22-18(10-12-28-22)19-13-21-24-11-9-20(27(21)25-19)16-5-7-17(23)8-6-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSZXZXXUVTSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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